3,4'-Dichloro-5-fluorobenzophenone
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Overview
Description
3,4’-Dichloro-5-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO. It is a derivative of benzophenone, characterized by the presence of chlorine and fluorine atoms on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dichloro-5-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-5-fluorobenzoyl chloride and chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 3,4’-Dichloro-5-fluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,4’-Dichloro-5-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene rings can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of benzophenone alcohols.
Oxidation: Formation of benzophenone carboxylic acids.
Scientific Research Applications
3,4’-Dichloro-5-fluorobenzophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4’-Dichloro-5-fluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3,4’-Dichlorobenzophenone: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluorobenzophenone: Lacks the chlorine atoms, affecting its reactivity and applications.
3,4’-Dichloro-4-fluorobenzophenone: Similar structure but with different positioning of the fluorine atom.
Uniqueness
3,4’-Dichloro-5-fluorobenzophenone is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where specific chemical interactions are required .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJLIPSXWYRIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374176 |
Source
|
Record name | 3,4'-Dichloro-5-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-02-5 |
Source
|
Record name | 3,4'-Dichloro-5-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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